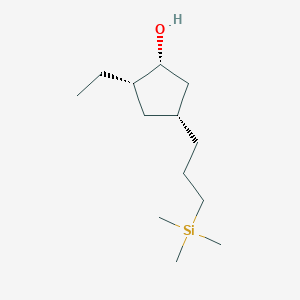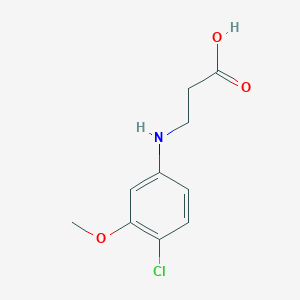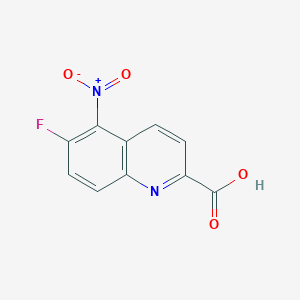
4-(Methylsulfonyl)-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfonyl)-1-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It features a naphthalene ring substituted with a methylsulfonyl group at the fourth position and an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-1-naphthaldehyde typically involves the introduction of the methylsulfonyl group and the aldehyde group onto the naphthalene ring. One common method involves the sulfonylation of 1-naphthaldehyde using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(Methylsulfonyl)-1-naphthoic acid.
Reduction: 4-(Methylsulfonyl)-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfonyl)-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, derivatives of this compound have been studied for their ability to inhibit cyclooxygenase enzymes, which play a role in inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
4-(Methylsulfonyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of an aldehyde group.
2-(4-Methylsulfonylphenyl)indole: Features an indole ring with a methylsulfonyl group.
Uniqueness
4-(Methylsulfonyl)-1-naphthaldehyde is unique due to the presence of both the naphthalene ring and the aldehyde group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H10O3S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
4-methylsulfonylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O3S/c1-16(14,15)12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H3 |
InChI Key |
PRQJKHJYFXTZIL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)




![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)




![8-Quinolinol, 7-[(diethylamino)methyl]-](/img/structure/B11876545.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)


